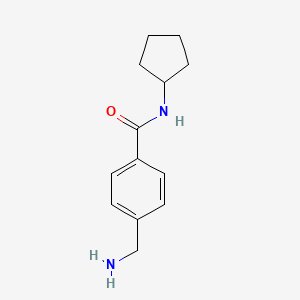

4-(aminomethyl)-N-cyclopentylbenzamide

Description

4-(Aminomethyl)-N-cyclopentylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an aminomethyl (-CH₂NH₂) group at the para position and a cyclopentyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in drug design targeting enzymes or receptors where the aminomethyl group may enhance solubility or binding interactions .

The synthesis of such compounds typically involves benzamidomethylation reactions, where reagents like (benzamidomethyl)triethylammonium chloride are used to introduce the benzamidomethyl moiety to amines or other nucleophiles . The cyclopentyl substituent may be incorporated via nucleophilic substitution or coupling reactions, leveraging the reactivity of the amide nitrogen.

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCOKTLEYLTLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopentylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 4-formylbenzoic acid, is converted to 4-(aminomethyl)benzoic acid through a reductive amination process using sodium borohydride (NaBH4) in methanol (MeOH) as the reducing agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of amides.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

4-(aminomethyl)-N-cyclopentylbenzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Biological Studies: The compound can be used to study the interaction with specific enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses.

Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases, which are involved in various signaling pathways within cells. By binding to the active site of these enzymes, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(aminomethyl)-N-cyclopentylbenzamide are best understood in comparison to analogs with variations in substituents or backbone modifications. Below is a detailed analysis:

Substituent Effects on the Benzamide Core

Backbone and Functional Group Modifications

Cyclohexyl vs. Cyclopentyl Substituents :

Compounds like 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide () exhibit increased conformational flexibility due to the six-membered cyclohexyl ring compared to the rigid cyclopentyl group. This flexibility may improve binding to larger enzymatic pockets .- Aminomethyl vs.

Electronic and Steric Considerations

- Electron-Donating vs. In contrast, bromo or nitro substituents () withdraw electrons, reducing reactivity at the benzene ring .

- Steric Effects : The cyclopentyl group introduces steric hindrance, which may limit access to planar binding sites compared to smaller substituents like methyl () or linear chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.